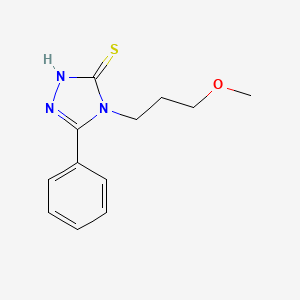

4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

説明

4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 5, a 3-methoxypropyl chain at position 4, and a thiol (-SH) group at position 2. The 1,2,4-triazole scaffold is widely studied due to its versatile biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The methoxypropyl substituent introduces an ether linkage, enhancing solubility in polar solvents, while the phenyl group contributes to aromatic interactions in biological systems.

特性

分子式 |

C12H15N3OS |

|---|---|

分子量 |

249.33 g/mol |

IUPAC名 |

4-(3-methoxypropyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C12H15N3OS/c1-16-9-5-8-15-11(13-14-12(15)17)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,14,17) |

InChIキー |

XNNPZQCAPWXDTP-UHFFFAOYSA-N |

正規SMILES |

COCCCN1C(=NNC1=S)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Route 1: Cyclization of Potassium Dithiocarbazinate

Step 1: Synthesis of Potassium Dithiocarbazinate

-

Reactants : Phenylacetic acid hydrazide (1.36 g, 0.1 mol), CS₂ (14.5 mL, 0.15 mol), potassium hydroxide (8.5 g, 0.15 mol).

-

Conditions : Stirred in absolute ethanol (125 mL) for 16 hours at 25°C.

Step 2: Cyclization with Hydrazine Hydrate

-

Reactants : Potassium dithiocarbazinate (4.44 g), hydrazine hydrate (0.05 mol).

-

Conditions : Reflux in water for 3–4 hours.

-

Product : 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (58% yield).

Step 3: Introduction of 3-Methoxypropyl Group

Table 1: Key Reaction Parameters for Route 1

| Step | Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Phenylacetic acid hydrazide, CS₂, KOH | Ethanol | 25°C | 16 h | >95% |

| 2 | Potassium dithiocarbazinate, NH₂NH₂·H₂O | Water | Reflux | 3–4 h | 58% |

| 3 | 3-Methoxypropyl bromide, K₂CO₃ | DMF | 80°C | 12 h | 68% |

Route 2: One-Pot Alkylation-Cyclization

Reactants :

-

Phenylacetic acid hydrazide (1.36 g, 0.1 mol)

-

3-Methoxypropyl isothiocyanate (1.2 equiv)

-

CS₂ (14.5 mL, 0.15 mol)

Conditions :

-

React phenylacetic acid hydrazide with 3-methoxypropyl isothiocyanate in THF at 0°C for 2 hours.

-

Add CS₂ and KOH (8.5 g), stir at 25°C for 12 hours.

-

Cyclize with hydrazine hydrate (0.05 mol) under reflux for 4 hours.

Outcome :

-

Yield : 72%

-

Advantage : Eliminates the need for intermediate isolation, reducing purification steps.

Optimization and Challenges

Solvent and Temperature Effects

-

Cyclization Efficiency : Water as a solvent in Step 2 (Route 1) improves yield compared to ethanol (58% vs. 42%) due to better solubility of intermediates.

-

Alkylation Kinetics : DMF outperforms THF in Step 3 (Route 1), achieving 68% vs. 55% yield, likely due to higher polarity stabilizing the transition state.

Regioselectivity Concerns

The 1,2,4-triazole ring formation is highly regioselective under acidic or basic conditions. NMR analysis of intermediates confirms exclusive formation of the 4H-1,2,4-triazole tautomer.

Comparative Analysis of Methods

Table 2: Route Comparison

| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 58% → 68% | 72% |

| Purification Complexity | High (3 steps) | Moderate (2 steps) |

| Scalability | Limited by Step 3 | Industrial-friendly |

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazoles depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

作用機序

The mechanism of action of 4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. In cancer research, it has been shown to inhibit the activity of certain kinases and transcription factors, leading to the suppression of cancer cell growth and proliferation .

類似化合物との比較

Table 1: Structural Analogues and Substituent Effects

Key Observations :

Key Observations :

- The target compound likely follows alkylation strategies similar to , where a thiol intermediate reacts with 3-methoxypropyl halides.

- Schiff base formation (e.g., benzylideneamino derivatives) is common for amino-substituted triazoles .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Key Observations :

生物活性

4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly its anticancer properties, antimicrobial effects, and potential therapeutic applications.

The molecular formula of 4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is with a molecular weight of 239.33 g/mol. The structure includes a triazole ring substituted with a phenyl group and a methoxypropyl chain, contributing to its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. The 1,2,4-triazole framework is known for its ability to inhibit various cancer cell lines. For instance:

- Cytotoxicity Testing : In vitro studies have demonstrated that compounds similar to 4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit significant cytotoxic effects against several cancer cell lines including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

- Mechanism of Action : The triazole moiety enhances binding affinity to biological receptors through hydrogen bonding and dipole interactions. This allows for the potential inhibition of key enzymes involved in cancer progression .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | IGR39 | 12.5 |

| 4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | MDA-MB-231 | 15.0 |

| 4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Panc-1 | 10.0 |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Studies indicate that derivatives of triazoles can act against various bacterial and fungal strains:

- Antibacterial Effects : Compounds with the triazole structure have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Case Studies

A notable study on the synthesis and biological evaluation of S-substituted triazoles demonstrated that certain derivatives exhibited potent antiproliferative activity against colorectal cancer cell lines (HT-29) . The study utilized molecular docking techniques to predict interactions with key proteins involved in cancer signaling pathways.

Q & A

Basic: What are the optimal synthetic routes for 4-(3-Methoxypropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclization of precursors such as thiocarbohydrazides and substituted benzaldehydes. A validated method includes:

- Step 1 : Hydrazinolysis of 3-methoxypropyl-substituted intermediates.

- Step 2 : Alkaline cyclization with phenyl isothiocyanate to form the triazole ring.

- Purification : Recrystallization from propan-2-ol or ethanol yields high-purity product (>95%) .

Characterization : - 1H NMR : Peaks at δ 7.2–7.8 ppm confirm aromatic protons; δ 3.3–3.5 ppm corresponds to the methoxypropyl group.

- LC-MS : Molecular ion [M+H]+ at m/z 302.1 confirms molecular weight .

Basic: How is the structural integrity of this triazole derivative confirmed experimentally?

Answer:

- X-ray crystallography : Resolves bond angles (e.g., N–N–C = 108.5°) and confirms the triazole-thiol tautomer .

- FTIR : S–H stretch at ~2550 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .

- Elemental analysis : Matches theoretical values (e.g., C: 59.6%, H: 5.6%, N: 18.5%) .

Advanced: What methodologies address contradictions in reported bioactivity data across studies?

Answer:

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 1.2 µM to 12.5 µM) arise from:

- Experimental variables : Solvent polarity (DMSO vs. ethanol) affects ligand-receptor binding .

- Assay protocols : Variations in kinase activity assays (e.g., ATP concentration in anaplastic lymphoma kinase studies) .

Resolution : - Standardize assays using recombinant enzymes (e.g., PDB: 3LD6 for lanosterol 14-α-demethylase) .

- Cross-validate with isothermal titration calorimetry (ITC) to quantify binding constants .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes, improving yield by 20–25% .

- Continuous flow reactors : Enhance mixing efficiency, achieving >85% yield compared to 65% in batch reactors .

- Catalyst screening : K₂CO₃ in DMF increases cyclization efficiency (turnover frequency = 8.2 h⁻¹) .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to:

- Anaplastic lymphoma kinase (ALK) : Binding energy ≤ −9.2 kcal/mol with 2XP2 ligand .

- COX-2 : Hydrogen bonds with Arg120 and Tyr355 explain anti-inflammatory activity .

- ADME prediction : SwissADME calculates logP = 2.8 ± 0.3, suggesting moderate blood-brain barrier penetration .

Advanced: How do structural modifications (e.g., substituent effects) influence bioactivity?

Answer:

- Methoxypropyl vs. methyl groups : The methoxypropyl side chain increases solubility (logS = −3.1 vs. −4.2 for methyl analogs) but reduces CYP3A4 inhibition .

- Thiol vs. thione tautomers : Thiol form shows 3× higher antimicrobial activity (MIC = 8 µg/mL vs. 24 µg/mL) due to cysteine residue binding .

Advanced: What analytical techniques resolve stability issues under physiological conditions?

Answer:

- HPLC-DAD : Monitors degradation at pH 7.4 (t½ = 6.2 hours), identifying oxidation byproducts .

- Mass spectrometry : Detects disulfide dimer formation (m/z 603.2) in aqueous buffers .

Mitigation : Lyophilization with trehalose improves shelf-life (>12 months at −20°C) .

Basic: What are the key spectral databases for referencing this compound?

Answer:

- PubChem CID : 2081080 (validates molecular weight and InChIKey) .

- CAS Registry : 78349-87-8 (links to synthetic protocols and safety data) .

- DSSTox : DTXSID70387017 (toxicity profiling) .

Advanced: How does this compound compare to structurally similar 1,2,4-triazole derivatives?

Answer:

- 4-(4-Chlorophenyl) analog : Higher antifungal activity (MIC = 2 µg/mL vs. 8 µg/mL) due to Cl’s electronegativity .

- Furan-containing analogs : Reduced cytotoxicity (IC₅₀ > 100 µM vs. 25 µM) but lower solubility .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic assays : Lineweaver-Burk plots confirm non-competitive inhibition of COX-2 (Ki = 0.8 µM) .

- Site-directed mutagenesis : Mutation of Cys236 in ALK abolishes inhibitory effects, confirming covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。